molecular formula C25H18N2O4S B2381089 N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-63-8

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2381089
CAS No.: 681168-63-8
M. Wt: 442.49
InChI Key: RBEUTRSSNUOWPF-UHFFFAOYSA-N
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Description

This compound is a thiazole-based derivative featuring a benzoyl group at position 5, a phenyl group at position 4 of the thiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety at position 2 (Figure 1). Its synthesis typically involves coupling reactions between functionalized thiazole intermediates and benzo[b][1,4]dioxine precursors. For instance, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in polar aprotic solvents such as DMF (N,N-Dimethylformamide) .

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(32-23)27-24(29)20-15-30-18-13-7-8-14-19(18)31-20/h1-14,20H,15H2,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUTRSSNUOWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the benzoyl group can produce alcohols .

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The benzoyl and phenyl groups contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name / ID Thiazole Substituents (Positions 4,5) Additional Moieties Key Spectral Data (IR/NMR) Biological Activity Notes
Target Compound 4-Ph, 5-Bz 2,3-Dihydrobenzo[b][1,4]dioxine carboxamide Not explicitly reported in evidence Hypothesized kinase inhibition
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4j) 4-Pyridin-3-yl, 5-(dimethylamino)methyl - 1H NMR (DMSO-d6): δ 8.80–8.81 (m, ArH), 5.11–5.13 (m, XOCH) Enhanced solubility due to polar substituents
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide 5-(4-Methylbenzoyl) Cyclopropane-carboxamide 1H NMR: Benzyl and cyclopropane signals Improved metabolic stability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole core (non-thiazole) Sulfonyl and difluorophenyl groups IR: νC=S at 1247–1255 cm⁻¹, νNH at 3278–3414 cm⁻¹ Antifungal activity demonstrated
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide 4-Pyridin-3-yl, 5-biphenylcarbonyl Biphenyl and cyclopropane-carboxamide HRMS: m/z 591.141216 (calculated) Enhanced receptor binding affinity

Key Findings from Comparative Studies

For example, sulfonyl-containing triazole-thiones in exhibit antifungal activity due to interactions with fungal cytochrome P450 enzymes. Polar substituents (e.g., dimethylaminomethyl in compound 4j ) improve aqueous solubility, as evidenced by NMR shifts indicative of hydrogen bonding.

Spectral and Stability Insights: IR spectra of triazole-thiones confirm tautomeric stability (thione form predominates due to absence of νS-H bands). Cyclopropane-carboxamide derivatives show enhanced metabolic stability compared to non-rigid analogs, attributed to reduced conformational flexibility.

Synthetic Challenges :

  • The target compound’s 2,3-dihydrobenzo[b][1,4]dioxine moiety requires precise coupling conditions (e.g., HATU/DIPEA in DMF) to avoid side reactions .
  • In contrast, triazole-thiones are synthesized via NaOH-mediated cyclization, emphasizing the role of base strength in heterocycle formation.

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring, a benzoyl group, and a dihydrobenzo[b][1,4]dioxine moiety. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_2O_3S with a molecular weight of 344.39 g/mol. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. Additionally, the compound's structure allows it to penetrate cell membranes effectively, facilitating intracellular interactions.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that the thiazole moiety plays a pivotal role in enhancing these properties. For instance, compounds containing electron-withdrawing groups on the phenyl ring often show improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The IC50 values reported for related thiazole derivatives indicate that modifications in the phenyl and thiazole rings significantly influence cytotoxicity .

CompoundCell Line TestedIC50 (µg/mL)
Compound 9Jurkat Cells1.61 ± 1.92
Compound 10A-431 Cells1.98 ± 1.22

Study on Antitumor Activity

A study conducted on derivatives similar to this compound showed promising results against human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific substituents on the thiazole ring was found to enhance the anticancer activity significantly .

Antibacterial Efficacy

Another research project focused on the antibacterial efficiency of thiazole derivatives revealed that compounds with nitro groups at specific positions exhibited superior activity compared to existing antibiotics. This highlights the potential of this compound in developing new antibacterial agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

The synthesis of structurally analogous thiazole-dioxine carboxamides (e.g., N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) involves optimizing reaction temperature (typically 80–120°C), solvent choice (e.g., DMF or THF for solubility), and reaction time (12–48 hours) to achieve yields >70% . Catalysts like pyridine or 4-dimethylaminopyridine (DMAP) are often used to activate acylating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for >95% purity .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzoyl, phenylthiazole, and dihydrodioxine moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Infrared (IR) spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What strategies are recommended for resolving contradictory bioactivity data in preliminary assays?

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from impurities or assay interference. Validate purity via HPLC (≥95% at 254 nm) and repeat assays under controlled conditions (e.g., fixed DMSO concentration ≤1%). Compare results with structurally similar compounds (e.g., oxadiazole or thiadiazole analogs) to identify structure-activity trends .

Advanced Research Questions

Q. What advanced crystallographic techniques are suitable for elucidating the 3D conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) can resolve intramolecular interactions, such as hydrogen bonding between the carboxamide NH and thiazole N atoms, and π-π stacking between aromatic rings. For example, analogous thiazole-carboxamides exhibit centrosymmetric dimerization via N–H⋯N hydrogen bonds (bond length ~2.8–3.0 Å) . SC-XRD also reveals dihedral angles between the benzoyl and dioxine moieties, influencing binding to biological targets .

Q. How can in silico modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 1ATP for ATP-binding sites) can simulate binding modes. Focus on key residues (e.g., hinge region lysine or aspartate) and calculate binding energies (ΔG ≤ −8 kcal/mol suggests strong affinity). Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

Q. What methodologies are effective for comparative studies of this compound with its structural analogs?

Structure-activity relationship (SAR) studies require synthesizing analogs with systematic substitutions (e.g., replacing benzoyl with nitrobenzoyl or altering the thiazole substituents). Test analogs in parallel assays (e.g., enzyme inhibition or cell viability) and correlate changes in activity with electronic (Hammett σ constants) or steric (Taft parameters) properties. For example, fluorination at the benzoyl group may enhance metabolic stability by reducing CYP450 oxidation .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability in vitro?

Use liver microsomes (human or rodent) incubated with the compound (1–10 µM) and NADPH regenerating system. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (CLint) using the formula:

CLint=ln(2)×microsomal proteint1/2\text{CLint} = \frac{\ln(2) \times \text{microsomal protein}}{t_{1/2}}

Compare with control compounds (e.g., verapamil for high CLint) .

Q. What protocols mitigate batch-to-batch variability in biological testing?

Standardize compound preparation (e.g., lyophilization to constant weight) and use internal controls (e.g., staurosporine for kinase assays). Validate assay reproducibility via coefficient of variation (CV) ≤15% across triplicates. Employ blinded testing to reduce observer bias .

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